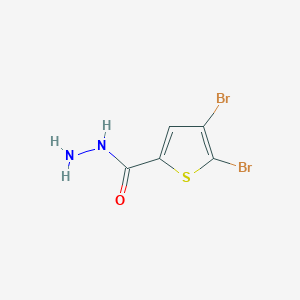![molecular formula C8H9BrN4O B062471 (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol CAS No. 187344-68-9](/img/structure/B62471.png)
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been developed through a series of chemical reactions. The paper will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol may disrupt cellular processes and lead to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol are not fully understood. However, it has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been shown to inhibit the activity of certain protein kinases, which may disrupt cellular processes and lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has several advantages and limitations for lab experiments. One advantage is that it has potential applications in the development of new drugs and in the study of biological processes. It has been shown to have antitumor activity and has been used in the development of anticancer drugs. One limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol. One direction is to further investigate the mechanism of action and the biochemical and physiological effects of the compound. Another direction is to explore its potential applications in the development of new drugs and in the study of biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a synthetic compound that has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. While the mechanism of action is not fully understood, research on the compound has the potential to lead to new insights into cellular processes and the development of new drugs.
Synthesemethoden
The synthesis of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol involves a series of chemical reactions. The starting material for the synthesis is 6-bromoimidazo[1,2-a]pyrazine, which is reacted with methylamine to form 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine. This compound is then reacted with formaldehyde to form (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been used in the study of protein kinase inhibitors and has been shown to inhibit the activity of certain protein kinases.
Eigenschaften
CAS-Nummer |
187344-68-9 |
|---|---|
Produktname |
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol |
Molekularformel |
C8H9BrN4O |
Molekulargewicht |
257.09 g/mol |
IUPAC-Name |
[6-bromo-8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C8H9BrN4O/c1-10-7-8-11-2-5(4-14)13(8)3-6(9)12-7/h2-3,14H,4H2,1H3,(H,10,12) |
InChI-Schlüssel |
CWUARLQLCAXMCJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CN2C1=NC=C2CO)Br |
Kanonische SMILES |
CNC1=NC(=CN2C1=NC=C2CO)Br |
Synonyme |
(6-BROMO-8-(METHYLAMINO)IMIDAZO[1,2-A]PYRAZIN-3-YL)METHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)

![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)

![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)







![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)